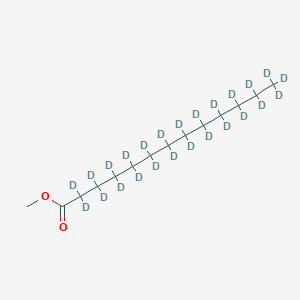

Methyl tridecanoate-d25

Description

Properties

Molecular Formula |

C14H28O2 |

|---|---|

Molecular Weight |

253.52 g/mol |

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoate |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |

InChI Key |

JNDDPBOKWCBQSM-FODBGFCHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is Methyl tridecanoate-d25 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl tridecanoate-d25, a deuterated fatty acid methyl ester. The document details its chemical properties, primary applications in research, and a generalized experimental protocol for its use as an internal standard in mass spectrometry-based analyses.

Core Chemical Properties

This compound is the deuterium-labeled form of Methyl tridecanoate.[1] Stable isotope labeling with deuterium (²H or D) results in a compound that is chemically similar to its non-labeled counterpart but has a higher molecular weight. This mass difference is the basis for its primary application in analytical chemistry.

Table 1: Chemical and Physical Properties of this compound and Unlabeled Methyl tridecanoate

| Property | This compound | Unlabeled Methyl tridecanoate |

| Synonyms | This compound, Tridecanoic-d25 Acid Methyl Ester | Methyl n-tridecanoate, Tridecanoic acid methyl ester |

| CAS Number | 1219804-90-6 | 1731-88-0[2][3][4][5] |

| Molecular Formula | C₁₄D₂₅H₃O₂ | C₁₄H₂₈O₂[4][6] |

| Molecular Weight | 253.525 g/mol | 228.37 g/mol [4][6] |

| Appearance | - | Clear colorless liquid[2][4] |

| Melting Point | - | 5.5 °C[2][3] |

| Boiling Point | - | 131 °C at 4 mmHg[2][3] |

| Density | - | 0.864 g/mL at 25 °C[2][3] |

| Solubility | - | Soluble in alcohol, insoluble in water[7] |

| Purity | 98 atom % D, min 98% Chemical Purity | ≥97% (GC)[6] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in the fields of clinical mass spectrometry and food analysis.[1] Its deuteration makes it an ideal tool for isotope dilution mass spectrometry, a highly accurate method for quantifying analytes in complex biological matrices.

In metabolic research, deuterium-labeled fatty acids are utilized to trace the metabolic fate of fatty acids in vivo.[8] While specific studies employing this compound were not identified in the search, the general methodology for using deuterated fatty acid methyl esters in metabolic studies is well-established.

Furthermore, its unlabeled counterpart, Methyl tridecanoate, has been reported to moderately inhibit β-amyloid aggregation and weakly inhibit acetylcholinesterase (AChE), suggesting potential, albeit weak, relevance in neurodegenerative disease research.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis or direct application of this compound was not found in the provided search results, a generalized workflow for its use as an internal standard in fatty acid analysis from a biological matrix can be outlined. This protocol is based on methodologies described for fatty acid analysis where an internal standard is employed.

General Protocol for Fatty Acid Analysis using this compound as an Internal Standard

Objective: To quantify the levels of specific fatty acids in a biological sample (e.g., plasma, tissue, cell culture) using gas chromatography-mass spectrometry (GC-MS) and this compound as an internal standard.

Materials:

-

Biological sample

-

This compound solution of known concentration (in a suitable solvent like methanol or chloroform)

-

Lipid extraction solvents (e.g., Chloroform:Methanol mixture, 2:1 v/v)

-

Transesterification reagent (e.g., 14% Boron Trifluoride in Methanol, or Methanolic HCl)

-

Hexane or other suitable organic solvent for extraction of Fatty Acid Methyl Esters (FAMEs)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a polar column for FAME analysis)

Procedure:

-

Sample Preparation and Spiking:

-

Accurately weigh or measure the biological sample.

-

Add a precise volume of the this compound internal standard solution to the sample. The amount added should be comparable to the expected amount of the analytes of interest.

-

-

Lipid Extraction:

-

Homogenize the sample with the internal standard.

-

Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.

-

Carefully collect the organic phase containing the lipids and the internal standard.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add the transesterification reagent (e.g., 14% BF₃ in methanol) to the dried lipid extract.

-

Heat the mixture at a specified temperature (e.g., 100°C) for a defined period (e.g., 30 minutes) to convert the fatty acids to their corresponding methyl esters.

-

-

FAMEs Extraction:

-

After cooling, add water and an organic solvent (e.g., hexane) to the reaction mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper organic phase containing the FAMEs.

-

Pass the organic phase through a small column of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Concentrate the FAMEs extract to a suitable volume.

-

Inject an aliquot of the extract onto the GC-MS system.

-

The GC will separate the different FAMEs based on their volatility and interaction with the column's stationary phase.

-

The MS will detect and quantify the individual FAMEs and the this compound internal standard based on their specific mass-to-charge ratios.

-

-

Data Analysis:

-

Identify the peaks corresponding to the fatty acid methyl esters of interest and the this compound internal standard by their retention times and mass spectra.

-

Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

-

Quantify the concentration of each fatty acid by comparing these ratios to a standard curve generated using known concentrations of unlabeled fatty acid methyl ester standards and the same amount of internal standard.

-

Mandatory Visualizations

Logical Workflow for Fatty Acid Quantification

Caption: Workflow for quantitative fatty acid analysis using an internal standard.

This guide provides a foundational understanding of this compound for its application in scientific research. While specific experimental details will vary depending on the exact research question and instrumentation, the principles and the general workflow outlined here serve as a valuable starting point for researchers and professionals in drug development and related fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl tridecanoate analytical standard 1731-88-0 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl tridecanoate | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. Methyl tridecanoate, 97% | Fisher Scientific [fishersci.ca]

- 7. methyl tridecanoate, 1731-88-0 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

Synthesis and Isotopic Purity of Methyl Tridecanoate-d25: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of methyl tridecanoate-d25. The document outlines detailed experimental protocols for the deuteration of tridecanoic acid and its subsequent esterification to this compound. Furthermore, it details the analytical methodologies for assessing the isotopic purity of the final product, a critical aspect for its application in metabolic research and as an internal standard in mass spectrometry-based assays.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the deuteration of tridecanoic acid, followed by the esterification of the deuterated carboxylic acid to its methyl ester.

Step 1: Perdeuteration of Tridecanoic Acid to Tridecanoic Acid-d25

The first step involves the exhaustive hydrogen-deuterium (H/D) exchange of tridecanoic acid to yield tridecanoic acid-d25. This is achieved through catalytic H/D exchange using platinum on carbon (Pt/C) as the catalyst and deuterium oxide (D₂O) as the deuterium source. This method is effective for the deuteration of saturated fatty acids.

Experimental Protocol: Catalytic H/D Exchange of Tridecanoic Acid

| Parameter | Value/Description |

| Reactants | |

| Tridecanoic Acid | 1 equivalent |

| 10% Platinum on Carbon (Pt/C) | 10 mol% |

| Deuterium Oxide (D₂O) | Sufficient to dissolve tridecanoic acid at reaction temp. |

| Reaction Conditions | |

| Temperature | 150 - 200 °C |

| Pressure | Sealed vessel |

| Reaction Time | 24 - 48 hours |

| Procedure | |

| 1. | In a high-pressure reaction vessel, combine tridecanoic acid, 10% Pt/C, and D₂O. |

| 2. | Seal the vessel and heat the mixture to the specified temperature with vigorous stirring. |

| 3. | Maintain the reaction conditions for the specified duration. |

| 4. | After cooling, filter the reaction mixture to remove the Pt/C catalyst. |

| 5. | Extract the deuterated tridecanoic acid with a suitable organic solvent (e.g., diethyl ether). |

| 6. | Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. |

| 7. | To achieve high isotopic enrichment, the H/D exchange process can be repeated. |

Step 2: Esterification of Tridecanoic Acid-d25 to this compound

The second step is the conversion of the deuterated tridecanoic acid to its methyl ester, this compound. An acid-catalyzed esterification using hydrogen chloride in methanol is a common and effective method.

Experimental Protocol: Acid-Catalyzed Esterification

| Parameter | Value/Description |

| Reactants | |

| Tridecanoic Acid-d25 | 1 equivalent |

| Anhydrous Methanol (CH₃OH) | Large excess |

| Acetyl Chloride (for HCl generation) | Catalytic amount |

| Reaction Conditions | |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 2 - 4 hours |

| Procedure | |

| 1. | Dissolve tridecanoic acid-d25 in anhydrous methanol in a round-bottom flask. |

| 2. | Cool the solution in an ice bath and slowly add acetyl chloride to generate HCl in situ. |

| 3. | Equip the flask with a reflux condenser and heat the mixture to reflux. |

| 4. | After the reaction is complete, cool the mixture to room temperature. |

| 5. | Remove the excess methanol under reduced pressure. |

| 6. | Dissolve the residue in an organic solvent (e.g., hexane) and wash with a saturated sodium bicarbonate solution and then with brine. |

| 7. | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. |

Purification

The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[1]

Quantitative Data Summary: Synthesis

| Step | Compound | Starting Material (g) | Product (g) | Yield (%) |

| 1 | Tridecanoic Acid-d25 | 10.0 | ~9.5 | ~95 |

| 2 | This compound | 9.5 | ~9.2 | ~97 |

| Overall | 10.0 | ~8.7 | ~87 |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic enrichment of a labeled compound by accurately measuring the mass-to-charge ratio of the molecular ions.

Experimental Protocol: HR-MS Analysis

| Parameter | Value/Description |

| Instrumentation | |

| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Source | Electrospray Ionization (ESI) or Chemical Ionization (CI) |

| Sample Preparation | |

| Sample Concentration | 1 µg/mL in a suitable solvent (e.g., methanol/water) |

| Data Acquisition | |

| Mass Range | m/z 200-300 |

| Resolution | > 10,000 |

| Data Analysis | |

| 1. | Identify the monoisotopic peak of the unlabeled methyl tridecanoate (C₁₄H₂₈O₂) and the perdeuterated this compound (C₁₄H₃D₂₅O₂). |

| 2. | Measure the intensities of the isotopic peaks corresponding to different numbers of deuterium atoms. |

| 3. | Calculate the isotopic purity by determining the relative abundance of the fully deuterated species compared to the partially deuterated and unlabeled species. |

Quantitative Data Summary: HR-MS Isotopic Purity

| Isotopic Species | Theoretical m/z [M+H]⁺ | Observed m/z | Relative Abundance (%) |

| Methyl tridecanoate (d0) | 229.2162 | 229.2160 | < 0.1 |

| ... | ... | ... | ... |

| This compound | 254.3729 | 254.3725 | > 98 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the isotopic labeling pattern and purity. In the ¹H NMR spectrum of a highly deuterated compound, the proton signals should be significantly diminished or absent. ²H NMR can directly detect the deuterium nuclei.

Experimental Protocol: NMR Analysis

| Parameter | Value/Description |

| Instrumentation | |

| NMR Spectrometer | High-field NMR spectrometer (e.g., 400 MHz or higher) |

| Sample Preparation | |

| Sample Concentration | 5-10 mg in a suitable deuterated solvent (e.g., CDCl₃) |

| ¹H NMR Acquisition | |

| Pulse Sequence | Standard single-pulse experiment |

| Data Analysis | Integrate the residual proton signals and compare with a known internal standard to quantify the level of deuteration. |

| ²H NMR Acquisition | |

| Pulse Sequence | Standard single-pulse experiment |

| Data Analysis | Observe the deuterium signals corresponding to the different positions in the molecule. |

Quantitative Data Summary: NMR Isotopic Purity

| Technique | Parameter | Result |

| ¹H NMR | Residual Proton Signal Intensity | < 2% |

| ²H NMR | Deuterium Signal Integration | Consistent with >98% deuteration |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Isotopic Purity Analysis Workflow

Caption: Analytical workflow for isotopic purity determination.

References

Certificate of Analysis: A Technical Guide for Methyl Tridecanoate-d25

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and analytical methodologies associated with the Certificate of Analysis (CoA) for Methyl tridecanoate-d25. This deuterated fatty acid methyl ester is a crucial internal standard in mass spectrometry-based lipidomics and metabolic research, demanding rigorous quality control to ensure experimental accuracy and reproducibility. This document outlines the typical specifications, detailed experimental protocols for its analysis, and visual workflows to aid in understanding the analytical processes.

Representative Certificate of Analysis: this compound

A typical Certificate of Analysis for this compound provides essential information regarding the identity, purity, and isotopic enrichment of the compound. The following table summarizes the key quantitative data that researchers should expect to find.

| Test | Specification | Method |

| Physical State | Liquid | Visual Inspection |

| Molecular Formula | C₁₄H₃D₂₅O₂ | --- |

| Molecular Weight | 253.51 g/mol | Mass Spectrometry |

| Chemical Purity (GC-FID) | ≥99.0% | Gas Chromatography-Flame Ionization Detection |

| Isotopic Purity (GC-MS) | ≥98 atom % D | Gas Chromatography-Mass Spectrometry |

| Deuterium Incorporation | No signals corresponding to residual protons | ¹H NMR Spectroscopy |

| Structure Confirmation | Consistent with the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Experimental Protocols

The analytical methods employed to certify this compound are critical for verifying its quality. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity Determination

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs) and is particularly powerful for assessing the isotopic enrichment of deuterated compounds.[1]

Objective: To determine the isotopic purity of this compound by quantifying the percentage of deuterium incorporation.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: A polar cyano-column is often used for the separation of FAMEs.[1]

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Chromatographic Separation: The volatilized sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the GC oven is ramped according to a specific program to separate the analyte from any potential impurities.

-

Ionization: As the this compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum of the analyte is analyzed to determine the distribution of isotopologues. The relative intensities of the molecular ion peak for the fully deuterated compound (d25) and any less-deuterated species are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides definitive evidence of deuterium incorporation.[2][3]

Objective: To confirm the chemical structure of this compound and to verify the absence of significant proton signals, indicating high isotopic enrichment.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: A small amount of the neat this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain protons in the regions of interest.

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired. For a highly deuterated compound like this compound, the spectrum should show a significant reduction or complete absence of signals in the regions where protons would typically appear in the non-deuterated analogue.

-

The absence of signals corresponding to the methyl and methylene groups of the tridecanoate chain confirms a high level of deuteration.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired to confirm the carbon backbone of the molecule. The signals will be consistent with the 14 carbon atoms of the methyl tridecanoate structure.

-

-

²H (Deuterium) NMR Spectroscopy:

-

A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This provides further confirmation of deuterium incorporation at the expected positions.

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described above.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

References

- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: Deuterated Methyl Tridecanoate in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterated Methyl tridecanoate, a critical internal standard for quantitative analysis in mass spectrometry-based lipidomics. This document details its chemical properties, provides a comprehensive experimental protocol for its use in biological matrices, and outlines a typical analytical workflow.

Introduction to Deuterated Internal Standards in Lipidomics

In the field of drug development and metabolic research, accurate quantification of fatty acids is paramount. Endogenous lipids, such as fatty acids, play crucial roles in a myriad of cellular processes, and their dysregulation is often implicated in disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the sensitive and selective quantification of fatty acid methyl esters (FAMEs). The use of stable isotope-labeled internal standards, such as deuterated methyl tridecanoate, is the gold standard for achieving high accuracy and precision in these analyses. These standards, which are chemically identical to the analytes of interest but have a higher mass due to the incorporation of deuterium, are added to samples at a known concentration at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction, derivatization, and analysis, as well as for the mitigation of matrix effects.

Quantitative Data for Deuterated Methyl Tridecanoate

Two common forms of deuterated methyl tridecanoate are commercially available: Methyl tridecanoate-d3 and Methyl tridecanoate-d25. The choice between them often depends on the specific analytical requirements, such as the desired mass separation from the endogenous analyte and the potential for isotopic overlap with other compounds in the sample.

| Property | Methyl tridecanoate-d3 | This compound | Non-Deuterated Methyl tridecanoate |

| CAS Number | Not widely available | 1219804-90-6[1] | 1731-88-0[1] |

| Molecular Formula | C₁₄H₂₅D₃O₂ | C₁₄H₃D₂₅O₂ | C₁₄H₂₈O₂ |

| Molecular Weight | 231.39 | 253.52 | 228.37 |

| Synonyms | Tridecanoic Acid Methyl-d3 Ester, Methyl-d3 n-Tridecanoate | This compound, Tridecanoic-d25 Acid Methyl Ester | Tridecanoic acid methyl ester |

| Typical Purity | ≥98% | ≥98 atom % D, min 98% Chemical Purity[1] | ≥99% |

| Physical Description | Powder | Neat (liquid) | Liquid |

Experimental Protocol: Quantification of Fatty Acids in Biological Samples using Deuterated Methyl Tridecanoate as an Internal Standard

This protocol is a comprehensive guide for the extraction, derivatization, and GC-MS analysis of fatty acids from biological matrices, such as plasma, using deuterated methyl tridecanoate as an internal standard.

Materials and Reagents

-

Deuterated Methyl tridecanoate (d3 or d25) internal standard solution (e.g., 1 mg/mL in methanol)

-

Non-deuterated fatty acid standards for calibration curve

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

Concentrated Hydrochloric Acid (35%)

-

Sodium Hydroxide

-

Anhydrous Sodium Sulfate

-

Nitrogen gas, high purity

-

Glass test tubes with PTFE-lined screw caps

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC-MS system with a suitable capillary column (e.g., polar-coated)

Sample Preparation and Lipid Extraction (Folch Method)

-

To a 1.5 mL glass vial, add 100 µL of the biological sample (e.g., plasma).

-

Spike the sample with a known amount of the deuterated Methyl tridecanoate internal standard solution (e.g., 10 µL of a 1 mg/mL solution). The exact amount should be optimized based on the expected concentration of the analytes of interest.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 30 seconds and then centrifuge at 2000 x g for 5 minutes.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 2 mL of a 1.5% (w/v) solution of concentrated hydrochloric acid in methanol.

-

Seal the tube tightly with a PTFE-lined cap.

-

Heat the mixture at 100°C for 1 hour in a heating block or water bath to facilitate the transesterification of fatty acids to their methyl esters.

-

After cooling to room temperature, add 2 mL of hexane and 2 mL of water to the tube.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis

-

Gas Chromatograph Conditions (Example):

-

Column: SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent polar column)

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Volume: 1 µL (splitless mode)

-

-

Mass Spectrometer Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (for d3-Methyl tridecanoate): m/z 77 and 90 are suggested for deuterated methyl esters of saturated fatty acids.[2] For the non-deuterated FAMEs, characteristic ions such as m/z 74 (McLafferty rearrangement product) and the molecular ion should be monitored. The specific ions for each analyte should be determined empirically.

-

Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Data Analysis and Quantification

-

Generate a calibration curve by analyzing a series of known concentrations of non-deuterated FAME standards co-injected with a constant concentration of the deuterated internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of the fatty acids in the biological samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for fatty acid quantification.

Conclusion

Deuterated methyl tridecanoate serves as an indispensable tool for the accurate and precise quantification of fatty acids in complex biological samples. Its use as an internal standard effectively compensates for variations in sample preparation and analytical conditions, leading to reliable and reproducible results. The detailed protocol and workflow provided in this guide offer a robust framework for researchers and scientists in drug development and related fields to implement this powerful analytical strategy in their laboratories.

References

An In-depth Technical Guide to the Mass Spectrum of Methyl Tridecanoate-d25

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral characteristics of Methyl tridecanoate-d25, a deuterated analog of methyl tridecanoate. This document is intended to serve as a valuable resource for researchers and scientists engaged in metabolomics, pharmacokinetic studies, and drug development, where stable isotope-labeled internal standards are crucial for accurate quantification.

Data Presentation: Predicted Mass Spectrum of this compound

The following table summarizes the predicted key mass spectral fragments for this compound under electron ionization (EI). The predicted mass-to-charge ratios (m/z) are calculated based on the known fragmentation patterns of fatty acid methyl esters (FAMEs) and the mass shift resulting from the substitution of 25 hydrogen atoms with deuterium. The molecular weight of the unlabeled methyl tridecanoate is 228.37 g/mol , while the fully deuterated this compound has a predicted molecular weight of approximately 253.52 g/mol .

| Predicted Fragment Ion | Description | Predicted m/z |

| [M]⁺• | Molecular Ion | 253 |

| [M-34]⁺• | Loss of deuterated methanol (CD3OD) | 219 |

| [M-46]⁺ | Loss of the deuterated methoxycarbonyl group (•COOCD3) | 207 |

| [M-77]⁺ | Alpha-cleavage with loss of •(CH2)2COOCD3 | 176 |

| m/z 90 | McLafferty rearrangement ion (deuterated) | 90 |

| m/z 77 | Deuterated methoxycarbonyl ion [CD3OC=O]⁺ | 77 |

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for FAME analysis.[1][2]

1. Sample Preparation and Derivatization:

-

Lipid Extraction: If this compound is used as an internal standard for quantifying endogenous fatty acids, a lipid extraction from the biological matrix (e.g., plasma, tissue homogenate) is required. A common method is the Folch extraction using a chloroform:methanol mixture.

-

Transesterification: The extracted lipids are then subjected to transesterification to convert fatty acids into their corresponding methyl esters. A common reagent for this is 14% Boron Trifluoride in methanol (BF3-MeOH). The sample is heated with BF3-MeOH, followed by extraction of the FAMEs with a non-polar solvent like hexane.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is typically used.

-

GC Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column, is suitable for the separation of FAMEs.

-

Injector: The injector is typically operated in splitless mode to enhance sensitivity for trace-level analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.

-

Mass Spectrometer: The mass spectrometer is operated in EI mode, typically at 70 eV. Data can be acquired in full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For this compound, characteristic ions such as m/z 253, 219, and 90 would be monitored in SIM mode.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.

Caption: Predicted EI fragmentation of this compound.

Caption: Typical GC-MS workflow for FAME analysis.

References

Applications of Deuterated Fatty Acid Methyl Esters in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated fatty acid methyl esters (d-FAMEs) and their parent deuterated fatty acids (d-FAs) in scientific research. The unique properties of these isotopically labeled molecules make them invaluable tools in a range of fields, from analytical chemistry and metabolomics to drug discovery and development. This document details their primary uses, provides experimental protocols for their application, presents quantitative data, and visualizes key processes and workflows.

Core Applications of Deuterated Fatty Acids and Their Methyl Esters

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) imparts a greater mass to the molecule without significantly altering its chemical properties.[1][2] This fundamental characteristic underpins the major applications of d-FAMEs and d-FAs in research.

Internal Standards for Quantitative Mass Spectrometry

Deuterated fatty acids and their methyl esters are widely used as internal standards in mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) for the precise quantification of their non-deuterated counterparts.[3][4] The co-elution of the deuterated standard with the analyte of interest allows for the correction of variations that can occur during sample preparation, extraction, and instrument analysis.[4] The distinct mass difference between the deuterated standard and the native analyte enables their simultaneous detection and quantification.[3][5]

Tracers in Metabolic Research and Flux Analysis

Deuterium-labeled fatty acids serve as powerful tracers to investigate the intricate pathways of lipid metabolism in vivo and in vitro.[6][7][8] By introducing a d-FA into a biological system, researchers can track its absorption, distribution, and conversion into other metabolites.[2][6] This approach, often referred to as metabolic flux analysis, provides critical insights into both normal physiological processes and the metabolic dysregulation associated with various diseases.[8][9] For instance, administering deuterated water (D₂O) allows for the measurement of de novo fatty acid synthesis by tracking the incorporation of deuterium into newly synthesized fatty acids.[6][10]

Probes in Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterated solvents are essential for minimizing solvent interference in the proton (¹H) NMR spectrum.[11] Beyond their use as solvents, deuterated fatty acids can be employed as probes to study molecular interactions and reaction mechanisms. The absence of certain proton signals in a deuterated molecule can simplify complex spectra, aiding in the structural elucidation of lipids and their complexes.[11]

Therapeutic Agents in Drug Development

A groundbreaking application of deuterated polyunsaturated fatty acids (d-PUFAs) is in the development of novel therapeutics, particularly for neurodegenerative diseases.[12][13] Polyunsaturated fatty acids are highly susceptible to lipid peroxidation, a destructive chain reaction initiated by reactive oxygen species (ROS) that contributes to cellular damage in a variety of pathologies.[12][13] By strategically replacing hydrogen atoms at bis-allylic sites with deuterium, the C-D bond becomes significantly stronger than the C-H bond. This "kinetic isotope effect" dramatically slows down the rate of hydrogen abstraction, thereby inhibiting the initiation and propagation of lipid peroxidation and protecting cell membranes from oxidative damage.[14][15][16]

Quantitative Data

The following tables summarize key quantitative data related to the application of deuterated fatty acids.

Table 1: Kinetic Isotope Effect (KIE) in Lipid Peroxidation

| Deuterated Fatty Acid | Oxidation System | kH/kD | Reference |

| 11,11-D₂-Linoleic Acid | Tocopherol-mediated autoxidation | 23.0 ± 2.3 | [16] |

| 11-D₁-Linoleic Acid | Tocopherol-mediated autoxidation | 8.9 ± 0.2 | [16] |

| 14,14-D₂-α-Linolenic Acid | Tocopherol-mediated autoxidation (0.5 M α-tocopherol) | 35.9 | [16] |

| 11,11-D₂-α-Linolenic Acid | Tocopherol-mediated autoxidation (0.5 M α-tocopherol) | 36.1 | [16] |

| 14,14-D₂-α-Linolenic Acid | Tocopherol-mediated autoxidation (0.05 M α-tocopherol) | 31 | [16] |

| 11,11-D₂-α-Linolenic Acid | Tocopherol-mediated autoxidation (0.05 M α-tocopherol) | 30.9 | [16] |

kH/kD represents the ratio of the reaction rate for the non-deuterated (H) versus the deuterated (D) fatty acid.

Table 2: Deuterium Incorporation in De Novo Fatty Acid Synthesis

| Analyte | In Vivo/In Vitro | Maximum Deuterium Incorporation (N) | Reference |

| Palmitate | In Vivo (Rat) | 21 | [10] |

| Cholesterol | In Vivo (Rat) | 27 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated fatty acid methyl esters.

Quantification of Fatty Acids in Biological Samples using d-FAMEs as Internal Standards by GC-MS

This protocol describes the extraction of total fatty acids from a biological sample, their conversion to fatty acid methyl esters (FAMEs), and subsequent quantification using GC-MS with deuterated internal standards.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Deuterated fatty acid internal standard mix (e.g., d₃-palmitic acid, d₈-arachidonic acid) in ethanol

-

Chloroform

-

Methanol

-

Butylated hydroxytoluene (BHT)

-

Formic acid

-

Potassium chloride (KCl) solution (0.88% w/v)

-

3M Methanolic HCl

-

n-Hexane

-

Sodium chloride (NaCl) solution (0.9% w/v)

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes with PTFE-lined caps

-

GC vials with inserts

Procedure:

Lipid Extraction (Folch Method):

-

To a known amount of sample (e.g., 10-50 mg of tissue), add the deuterated internal standard mix.

-

Prepare an extraction solvent of 2:1 chloroform:methanol containing 0.01% (w/v) BHT and 1% (v/v) formic acid.[17]

-

Add 1 mL of the extraction solvent to the sample.

-

Vortex thoroughly for 3 minutes.[17]

-

Add 333 µL of 0.88% KCl solution and vortex again.[17]

-

Centrifuge at 1,500 x g for 10 minutes to separate the phases.[17]

-

Carefully collect the lower chloroform layer containing the lipids into a clean glass tube.

-

Dry the lipid extract under a stream of nitrogen or using a speed vacuum.[17]

Preparation of Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 1M methanolic HCl.[17]

-

Seal the tube tightly and heat at 80°C for 1 hour in a water bath.[17]

-

Cool the tube to room temperature.

-

Add 150 µL of n-hexane and 1 mL of 0.9% NaCl solution.[17]

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 1,500 x g for 10 minutes.[17]

-

Transfer the upper hexane layer containing the FAMEs to a GC vial with an insert for analysis.[17]

GC-MS Analysis:

-

Inject 1 µL of the FAME extract into the GC-MS system.

-

Use a suitable capillary column for FAME separation (e.g., a polar wax column).

-

Set the GC oven temperature program to achieve optimal separation of FAMEs.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of both the endogenous FAMEs and the deuterated internal standards.[5]

-

Quantify the endogenous fatty acids by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard.

In Vivo Metabolic Labeling with Deuterated Water (D₂O) for De Novo Fatty Acid Synthesis Analysis

This protocol outlines the procedure for labeling mice with D₂O to measure the rate of de novo fatty acid synthesis in a specific tissue.

Materials:

-

Mice

-

Deuterated water (D₂O, 99.8 atom % D)

-

Normal drinking water

-

0.9% NaCl solution

-

Gas-tight syringes

-

Lipid extraction and FAME preparation reagents (as in Protocol 3.1)

-

GC-MS system

Procedure:

-

Provide the mice with drinking water enriched with a known percentage of D₂O (e.g., 4-8%).

-

Administer an initial intraperitoneal (IP) loading dose of D₂O in 0.9% NaCl to rapidly achieve the target body water enrichment.

-

Maintain the mice on the D₂O-enriched drinking water for the desired experimental duration (e.g., several days to weeks).

-

At the end of the labeling period, collect blood samples to determine the body water deuterium enrichment by analyzing the plasma.

-

Euthanize the mice and harvest the tissue of interest (e.g., liver, adipose tissue).

-

Perform lipid extraction and FAME preparation from the tissue samples as described in Protocol 3.1.

-

Analyze the FAMEs by GC-MS.

-

Determine the deuterium incorporation into each fatty acid by analyzing the mass isotopologue distribution of the corresponding FAME.

-

Calculate the fractional synthesis rate of each fatty acid based on the deuterium enrichment of the fatty acid and the body water.

Visualizations

The following diagrams illustrate key concepts and workflows related to the applications of deuterated fatty acid methyl esters.

Caption: Lipid Peroxidation Pathway and Its Inhibition by Deuterated PUFAs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 10. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

- 13. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 14. web.gps.caltech.edu [web.gps.caltech.edu]

- 15. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

The Cornerstone of Precision: A Technical Guide to the Role of Internal Standards in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accurate and reproducible data is paramount. This technical guide delves into the critical role of internal standards (IS) as the cornerstone of robust quantitative workflows, particularly within the demanding environment of drug development. From mitigating experimental variability to ensuring regulatory compliance, the judicious selection and implementation of internal standards are indispensable for generating high-quality, reliable data. This document provides an in-depth exploration of the types of internal standards, their selection criteria, detailed experimental protocols, and a quantitative look at their impact on analytical performance.

The "Why": The Imperative for Internal Standards in Quantitative Mass Spectrometry

Quantitative mass spectrometry is susceptible to a variety of factors that can introduce variability and compromise the accuracy of results.[1][2][3] Internal standards are compounds of known concentration added to samples, calibrators, and quality controls to normalize for these variations.[2][4] By monitoring the ratio of the analyte signal to the internal standard signal, researchers can correct for inconsistencies that arise during the analytical process.[2][5]

Key sources of variability that necessitate the use of internal standards include:

-

Sample Preparation: Steps such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can lead to analyte loss.[1][2][3] An internal standard that behaves similarly to the analyte during these procedures can effectively compensate for this loss.

-

Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[2][6] A well-chosen internal standard, particularly one that co-elutes with the analyte, experiences similar matrix effects, allowing for their correction.[6][7]

-

Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies and detector response drift over time, can impact signal intensity.[3][8] Internal standards help to normalize these variations, ensuring consistent results across a batch of samples.[8][9]

The fundamental principle behind internal standardization is that the ratio of the analyte's response to the internal standard's response is proportional to the analyte's concentration. This ratiometric approach significantly improves the precision and accuracy of quantitative measurements.[2][10]

The "What": A Taxonomy of Internal Standards

The selection of an appropriate internal standard is a critical decision in method development. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible.[4][8] The main types of internal standards used in quantitative mass spectrometry are:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative mass spectrometry.[2][11] SIL standards are analogs of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] Because their chemical and physical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same extraction recovery and matrix effects.[2][7]

-

Structural Analogs: These are molecules with a chemical structure similar to the analyte but with a different molecular weight.[2] While not as ideal as SIL standards, they can be a cost-effective alternative when a SIL-IS is unavailable.[2] Careful selection is crucial to ensure they exhibit similar extraction and chromatographic behavior to the analyte.[2]

-

Surrogate Standards: These are compounds that are chemically similar to the analyte but not expected to be present in the sample.[12] They are often used in environmental and food analysis to monitor the efficiency of the entire analytical procedure, from extraction to analysis.[12]

Below is a diagram illustrating the decision-making process for selecting an appropriate internal standard.

The "How": Experimental Protocols for Implementation

The successful implementation of internal standards requires meticulous attention to detail throughout the experimental workflow. The following protocols outline the key steps for using an internal standard in a typical LC-MS/MS bioanalytical assay.

Preparation of Internal Standard Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a known amount of the internal standard and dissolve it in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL). The purity of the internal standard should be verified.

-

Working Solution Preparation: Prepare a working solution of the internal standard by diluting the stock solution to a concentration that, when added to the sample, will produce a response that is appropriate for the analytical range of the assay. A common practice is to aim for an IS response that is roughly in the middle of the calibration curve range.

Sample Preparation

The point at which the internal standard is introduced is critical for its effectiveness.

-

Pre-Extraction Addition: For methods involving significant sample cleanup like LLE or SPE, the internal standard should be added to the biological sample before any extraction steps.[1][2] This allows the IS to undergo the same potential losses as the analyte, providing the most accurate correction.

-

Post-Extraction Addition: In some cases, such as when the internal standard might interfere with the extraction process or is not stable under the extraction conditions, it may be added after the extraction and before the final evaporation and reconstitution steps. This will still correct for injection volume and instrument response variability but not for extraction losses.

Protocol for Pre-Extraction Addition:

-

Aliquot the biological sample (e.g., 100 µL of plasma) into a clean tube.

-

Add a precise volume of the internal standard working solution (e.g., 10 µL) to each sample, calibrator, and quality control.

-

Vortex mix thoroughly to ensure homogeneity.

-

Proceed with the sample preparation protocol (e.g., protein precipitation followed by SPE).

LC-MS/MS Analysis and Data Processing

-

Instrument Setup: Develop an LC-MS/MS method that provides adequate chromatographic separation of the analyte and internal standard from interfering matrix components. Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard.

-

Data Acquisition: Acquire data for the calibration standards, quality controls, and unknown samples.

-

Data Processing: Integrate the peak areas of the analyte and the internal standard.

-

Calibration Curve Construction: For the calibration standards, plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. A linear regression with appropriate weighting (e.g., 1/x²) is typically used.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

The Proof: Quantitative Impact of Internal Standards

The use of an internal standard demonstrably improves the quality of quantitative data. The following tables summarize representative data comparing the analytical performance of an assay with and without an internal standard, and when using a SIL-IS versus a structural analog.

Table 1: Comparison of Assay Performance With and Without an Internal Standard

| Parameter | Without Internal Standard | With Internal Standard |

| Linearity (r²) | 0.985 | > 0.998 |

| Accuracy (% Bias) | ||

| Low QC (5 ng/mL) | -18.5% | -2.3% |

| Mid QC (50 ng/mL) | -12.1% | 1.5% |

| High QC (500 ng/mL) | 9.8% | -0.8% |

| Precision (%CV) | ||

| Low QC (5 ng/mL) | 16.2% | 4.5% |

| Mid QC (50 ng/mL) | 11.5% | 2.8% |

| High QC (500 ng/mL) | 8.9% | 1.9% |

Data is hypothetical and for illustrative purposes.

As shown in Table 1, the use of an internal standard significantly improves the linearity of the calibration curve, as well as the accuracy and precision of the quality control samples.

Table 2: Comparison of Stable Isotope-Labeled vs. Structural Analog Internal Standard

| Parameter | Structural Analog IS | Stable Isotope-Labeled (SIL) IS |

| Linearity (r²) | 0.995 | > 0.999 |

| Accuracy (% Bias) | ||

| Low QC | -8.7% | -1.5% |

| Mid QC | -5.2% | 0.9% |

| High QC | 6.4% | -0.5% |

| Precision (%CV) | ||

| Low QC | 9.8% | 3.1% |

| Mid QC | 6.5% | 1.7% |

| High QC | 4.2% | 1.2% |

| Matrix Effect (%CV) | 12.3% | 2.5% |

Data is hypothetical and for illustrative purposes, based on trends observed in literature such as.

Table 2 demonstrates the superior performance of a SIL-IS compared to a structural analog. The SIL-IS provides better correction for matrix effects, resulting in improved accuracy and precision.

Conclusion: An Indispensable Tool for Reliable Quantification

Internal standards are not merely a methodological convenience but a fundamental requirement for achieving accurate, precise, and reliable quantitative data in mass spectrometry. By effectively compensating for the myriad sources of variability inherent in the analytical process, they provide the foundation for robust and defensible results. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of internal standards are essential for ensuring the integrity of their data and the success of their studies. The "gold standard" of a stable isotope-labeled internal standard, when available, offers the most comprehensive correction and should be the preferred choice in regulated bioanalysis. Ultimately, the investment in developing a method with a suitable internal standard pays significant dividends in the quality and reliability of the final quantitative data.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. youtube.com [youtube.com]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. why internal standards? - Chromatography Forum [chromforum.org]

- 8. nebiolab.com [nebiolab.com]

- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lipidomics Analysis using LC-MS/MS with Methyl Tridecanoate-d25 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field crucial for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary analytical tool in lipidomics due to its high sensitivity, selectivity, and broad coverage of lipid species.[1] Accurate quantification of lipids is paramount, and the use of stable isotope-labeled internal standards is essential to correct for variations in sample preparation and instrument response.[2]

This document provides a detailed protocol for the quantitative analysis of fatty acids in biological samples using LC-MS/MS with Methyl tridecanoate-d25 as an internal standard. This compound is a deuterated form of the methyl ester of tridecanoic acid, a C13:0 fatty acid not commonly found in high abundance in most biological systems, making it an excellent choice for an internal standard.

Experimental Workflow Overview

The overall experimental workflow for the quantitative analysis of fatty acids using LC-MS/MS and this compound is depicted below. This process involves sample preparation, including the addition of the internal standard, lipid extraction, hydrolysis of complex lipids to release free fatty acids, and subsequent analysis by LC-MS/MS.

Detailed Experimental Protocols

Materials and Reagents

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution (e.g., 1 mg/mL in methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Potassium hydroxide (KOH)

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate

Sample Preparation and Lipid Extraction (Modified Folch Method)

-

Sample Aliquoting: To a 2 mL glass vial, add 50 µL of the biological sample (e.g., plasma).

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution. The amount should be optimized based on the expected concentration of endogenous fatty acids. For a starting point, 10 µL of a 10 µg/mL solution can be used.

-

Lipid Extraction:

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 200 µL of 0.9% NaCl solution.

-

Vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

-

Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

Saponification (Hydrolysis of Esterified Fatty Acids)

-

Reagent Preparation: Prepare a 0.5 M solution of KOH in methanol.

-

Hydrolysis:

-

To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

-

Incubate at 60°C for 1 hour to hydrolyze the ester linkages and release free fatty acids.

-

-

Neutralization and Acidification:

-

After cooling to room temperature, add 50 µL of formic acid to neutralize the solution and protonate the fatty acids.

-

-

Fatty Acid Extraction:

-

Add 1 mL of hexane and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the free fatty acids to a new glass tube.

-

-

Drying and Reconstitution:

-

Evaporate the hexane under a nitrogen stream.

-

Reconstitute the dried fatty acids in 100 µL of a 90:10 (v/v) acetonitrile:isopropanol mixture for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of free fatty acids. Optimization may be required based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18.1-20 min: 30% B (equilibration) |

| MS/MS System | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Example MRM Transitions for Selected Fatty Acids and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Palmitic Acid (C16:0) | 255.2 | 255.2 | 50 | 10 |

| Stearic Acid (C18:0) | 283.3 | 283.3 | 50 | 10 |

| Oleic Acid (C18:1) | 281.2 | 281.2 | 50 | 10 |

| Linoleic Acid (C18:2) | 279.2 | 279.2 | 50 | 10 |

| Arachidonic Acid (C20:4) | 303.2 | 303.2 | 50 | 10 |

| This compound | 237.4 | 237.4 | 50 | 10 |

| (as Tridecanoic acid-d25) |

Note: In negative ion mode, free fatty acids are detected as their deprotonated molecules [M-H]⁻. For quantification, monitoring the precursor ion as the product ion is a common approach for fatty acids as they often do not fragment readily under typical collision energies. The precursor ion for the internal standard corresponds to the deprotonated deuterated tridecanoic acid following hydrolysis.

Data Presentation and Quantification

Quantitative analysis is performed by calculating the ratio of the peak area of each endogenous fatty acid to the peak area of the this compound internal standard. A calibration curve should be prepared using known concentrations of fatty acid standards to determine the absolute concentration of each analyte in the samples.

Table 3: Example Quantitative Data for Fatty Acid Analysis in Human Plasma

| Fatty Acid | Retention Time (min) | Peak Area (Endogenous) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) | Concentration (µg/mL) |

| Palmitic Acid | 8.5 | 1,250,000 | 500,000 | 2.50 | 125.0 |

| Stearic Acid | 9.8 | 875,000 | 500,000 | 1.75 | 87.5 |

| Oleic Acid | 9.2 | 2,100,000 | 500,000 | 4.20 | 210.0 |

| Linoleic Acid | 8.9 | 1,500,000 | 500,000 | 3.00 | 150.0 |

| Arachidonic Acid | 10.5 | 450,000 | 500,000 | 0.90 | 45.0 |

Signaling Pathway Context

Fatty acids are not only building blocks for more complex lipids and sources of energy, but also act as important signaling molecules. For instance, arachidonic acid is a key precursor for the synthesis of eicosanoids, a group of potent signaling molecules involved in inflammation and immunity.

References

Application Note: Accurate Quantification of Fatty Acids in Biological Matrices using Stable Isotope Dilution and GC-MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly accurate method for the quantification of total fatty acids in biological samples, such as plasma. The protocol employs a stable isotope dilution (SID) strategy, using a suite of deuterated fatty acids as internal standards to ensure high precision and accuracy.[1] The methodology involves a comprehensive lipid extraction, followed by saponification to release esterified fatty acids, and derivatization to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The use of deuterated internal standards corrects for variability during sample preparation and instrumental analysis, making it the gold standard for quantitative bioanalysis.[4][5]

Principle of Stable Isotope Dilution

Stable Isotope Dilution is an analytical technique that provides superior accuracy and precision for quantification.[1] The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte (in this case, deuterated fatty acids) to the sample at the earliest stage of preparation.[4] These internal standards are nearly identical to their endogenous, unlabeled counterparts in terms of chemical and physical properties (e.g., extraction efficiency, derivatization yield, and chromatographic retention).[1]

However, they are distinguishable by mass spectrometry due to their mass difference. By calculating the peak area ratio of the endogenous analyte to its corresponding deuterated internal standard, any sample loss during the workflow is effectively nullified. This ratio is then used to determine the precise concentration of the analyte from a calibration curve prepared with the same internal standards.[4][6]

Caption: Principle of Stable Isotope Dilution Mass Spectrometry.

Experimental Workflow

The overall experimental process involves sample preparation, derivatization, instrumental analysis, and data processing. Each step is critical for achieving reliable and reproducible results.

Caption: Experimental workflow for fatty acid quantification.

Materials and Reagents

-

Solvents: Methanol, Methyl-tert-butyl ether (MTBE), Hexane, Toluene (all HPLC or Optima grade).

-

Standards: High-purity standards of individual fatty acids (e.g., palmitic, stearic, oleic, linoleic, arachidonic acids).

-

Deuterated Standards: Deuterated fatty acid internal standard mix (e.g., Palmitic acid-d3, Stearic acid-d3, Oleic acid-d2, Linoleic acid-d4, Arachidonic acid-d8).

-

Reagents:

-

Potassium Hydroxide (KOH)

-

Boric acid (H₃BO₃)

-

Boron Trifluoride-Methanol solution (BF₃-Methanol, 12-14% w/w)[2]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ultrapure Water

-

-

Equipment:

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporation system

-

Heating block or water bath

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Detailed Experimental Protocols

5.1. Preparation of Standard Solutions

-

Internal Standard (IS) Working Solution: Prepare a combined working stock solution of all deuterated fatty acids in methanol at a concentration of 10 µg/mL for each standard. Store at -20°C under argon or nitrogen.[6]

-

Calibration Standards: Prepare a series of calibration standards by serially diluting a high-concentration stock of unlabeled fatty acids. A typical range would be from 0.1 µg/mL to 50 µg/mL. These are used to create the standard curve.

5.2. Sample Preparation Protocol (from Plasma)

This protocol is for the analysis of total fatty acids, including those esterified in complex lipids.

-

Sample Aliquoting: Pipette 100 µL of plasma into a 10 mL glass centrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the 10 µg/mL deuterated IS working solution to each plasma sample, calibrator, and quality control (QC) sample.

-

Lipid Extraction (Matyash Method):

-

Add 1.5 mL of ice-cold methanol to the tube. Vortex for 10 seconds.[7]

-

Add 5 mL of MTBE. Vortex vigorously for 1 minute.

-

Incubate on a shaker at room temperature for 15 minutes.

-

Add 1.25 mL of ultrapure water to induce phase separation. Vortex for 20 seconds.[7]

-

Centrifuge at 1,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer (containing lipids) to a new clean glass tube.

-

Dry the extract completely under a gentle stream of nitrogen.

-

-

Saponification (Base Hydrolysis):

-

To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.[8]

-

Cap the tube tightly and heat at 80°C for 60 minutes to hydrolyze the ester bonds and release the fatty acids.

-

Cool the tube to room temperature.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

FAME Extraction:

-

Add 1 mL of ultrapure water and 2 mL of hexane to the tube.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final dried extract to a GC vial for analysis.

-

5.3. GC-MS Instrumental Analysis

-

System: Gas Chromatograph coupled to a Mass Spectrometer.

-

Injection: 1 µL, Splitless injection.

-

Injector Temperature: 250°C.

-

Column: DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature 100°C, hold for 1 min.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 240°C at 5°C/min, hold for 5 min.

-

-

MS Transfer Line Temp: 280°C.

-

Ion Source Temp: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for each FAME and its corresponding deuterated internal standard.

Data Analysis and Quantification

-

Ion Selection: Identify a specific and abundant fragment ion for each target FAME (analyte) and its corresponding deuterated IS. For example, for Palmitic Acid Methyl Ester (C16:0), a common ion is m/z 74 (from McLafferty rearrangement). Its deuterated counterpart (e.g., from Palmitic acid-d3) would have a different molecular ion and potentially different fragment ions depending on the labeling position.

-

Peak Integration: Integrate the chromatographic peaks for the selected ions of the analyte and the IS for all standards, QCs, and samples.

-

Calibration Curve Construction:

-

For each calibration standard, calculate the Peak Area Ratio = (Peak Area of Analyte / Peak Area of IS).

-

Plot the Peak Area Ratio (y-axis) against the known concentration of the analyte (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Sample Quantification:

-

Calculate the Peak Area Ratio for each unknown sample.

-

Use the regression equation from the calibration curve to calculate the concentration of the fatty acid in the sample.

-

Quantitative Data Presentation

The following table presents example data for the quantification of major fatty acids in a human plasma sample using the described method.

| Fatty Acid | Common Name | Retention Time (min) | Analyte Ion (m/z) | IS Ion (m/z) | Concentration (µg/mL) | %RSD (n=3) |

| C16:0 | Palmitic Acid | 10.2 | 270.2 | 273.2 | 155.4 | 3.1% |

| C18:0 | Stearic Acid | 12.5 | 298.3 | 301.3 | 75.8 | 4.5% |

| C18:1n9 | Oleic Acid | 12.8 | 296.3 | 298.3 | 210.2 | 2.8% |

| C18:2n6 | Linoleic Acid | 13.4 | 294.2 | 298.2 | 185.6 | 3.9% |

| C20:4n6 | Arachidonic Acid | 15.1 | 318.2 | 326.2 | 92.3 | 5.2% |

Conclusion

The method described provides a highly sensitive, specific, and accurate platform for the quantification of total fatty acids in complex biological matrices. The incorporation of deuterated internal standards is crucial for minimizing analytical error and ensuring data reliability, which is essential for applications in clinical research, nutritional science, and drug development. The GC-MS analysis of FAMEs remains a robust and widely accessible technique for comprehensive fatty acid profiling.[1][4]

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. restek.com [restek.com]

Application Notes: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction Free fatty acids (FFAs) are characterized by low volatility and high polarity due to their carboxylic acid functional group.[1] These properties make their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging, often resulting in poor chromatographic peak shape, peak tailing, and potential interactions with the GC column's stationary phase.[1] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar and more volatile functional group, making the fatty acids more amenable to GC analysis. This process is crucial for achieving good separation, sensitivity, and accurate quantification of fatty acids in complex biological and chemical matrices. The most common derivatization approach is the conversion of fatty acids into their corresponding esters, most frequently fatty acid methyl esters (FAMEs), or silyl esters.[1][2]

Common Derivatization Strategies

-

Esterification/Transesterification: This is the most widely used method for preparing fatty acids for GC analysis.[2] It involves the reaction of the carboxylic acid group with an alcohol in the presence of a catalyst to form an ester. When the fatty acids are already esterified within complex lipids like triglycerides (the main component of fats and oils), a process called transesterification is used to directly convert them into simpler esters, such as FAMEs.[3]

-

Acid-Catalyzed Esterification: Reagents like boron trifluoride (BF3) in methanol (BF3-MeOH) or methanolic hydrogen chloride (HCl) are powerful acidic catalysts that facilitate the rapid esterification of free fatty acids and transesterification of complex lipids.[2][4] The BF3-methanol method is particularly popular due to its speed and efficiency, with reactions often completed under mild heating conditions.[2][5]

-

Base-Catalyzed Transesterification: Reagents such as potassium hydroxide (KOH) or sodium methoxide (NaOCH3) in methanol are effective for the rapid transesterification of triglycerides and other glycerolipids.[5][6] This method is generally faster than acid-catalyzed reactions but is not effective for esterifying free fatty acids. Therefore, it is often used in a two-step process where saponification (hydrolysis with a base) is followed by acid-catalyzed esterification if FFAs are present.[6]

-

-

Silylation: This technique involves replacing the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[1] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[1][7] Silylation is a versatile method that can also derivatize other functional groups like hydroxyl and amino groups, making it useful for the simultaneous analysis of multiple analyte types.[1] However, the resulting TMS derivatives can be sensitive to moisture, and the mass spectra can be more complex.[1][8]

-

Alkylation with Diazomethane and Alternatives: Diazomethane was historically used for the specific methylation of carboxylic acids under mild conditions.[4][9] However, due to its explosive and carcinogenic nature, its use has significantly declined.[9][10] Safer alternatives like (trimethylsilyl)diazomethane (TMS-DM) have been developed, which offer a convenient and effective way to methylate fatty acids without the extreme hazards of diazomethane.[6][11]

Quantitative Comparison of Derivatization Methods

The choice of derivatization method can significantly impact the accuracy and reproducibility of fatty acid quantification. The following table summarizes quantitative data from comparative studies of different derivatization techniques.

| Derivatization Method | Key Findings | Reproducibility (%RSD) | Recovery/Efficiency | Reference |

| m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | Least work-intensive and most accurate in a comparison of four methods. | Excellent | High derivatization efficiency. | [12] |

| Base-Catalyzed (KOCH3) followed by Acid-Catalyzed (HCl) | Showed lower recovery and higher variation, especially for unsaturated fatty acids. | Intraday/Interday: >4% and >6% | 84% to 112% | [6] |

| Base-Catalyzed (saponification) followed by (Trimethylsilyl)diazomethane (TMS-DM) | Provided higher recovery, less variation, and better balance compared to the KOCH3/HCl method. | Intraday/Interday: <4% and <6% | 90% to 106% | [6] |